molecular formula C14H14N2O2S B2910968 2-Benzamido-4,5-dimethylthiophene-3-carboxamide CAS No. 314284-10-1

2-Benzamido-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2910968
CAS RN: 314284-10-1
M. Wt: 274.34
InChI Key: DFXDLTKPEXDEQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • 2-Benzamido-4,5-dimethylthiophene-3-carboxamide has been utilized in the synthesis of various heterocyclic compounds, particularly in the formation of thieno- and furo-pyrimidinones. These compounds have been synthesized through reactions with acetic or propionic anhydride in the presence of tin(IV) chloride, leading to various N-acetyl or N-propionyl derivatives (Maruoka, Yamagata, & Yamazaki, 1994).
  • Microwave Irradiation Reactions

    • The compound has been used in reactions with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. This method highlights an efficient way to produce various derivatives under specific conditions, contributing to the diversity of compounds in medicinal chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
  • Antibacterial and Antifungal Activities

  • Antioxidant and Anti-inflammatory Activities

    • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, derived from this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies contribute to the understanding of the compound's potential in treating inflammatory conditions and oxidative stress-related disorders (Madhavi & Sreeramya, 2017).
  • Synthesis of Biologically Active Derivatives

    • Research has been conducted on the synthesis of various biologically active derivatives of this compound. These include studies on azomethine derivatives, which are precursors to compounds with various pharmacological properties. This research is crucial for the development of new pharmaceuticals (Chiriapkin, Kodonidi, & Larsky, 2021).

properties

IUPAC Name

2-benzamido-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-8-9(2)19-14(11(8)12(15)17)16-13(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDLTKPEXDEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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